O-Benzoyl-N,N-dibenzylhydroxylamine
Description
Contextual Significance in Contemporary Organic Chemistry Research
O-Benzoyl-N,N-dibenzylhydroxylamine and its derivatives are part of a broader class of O-benzoylhydroxylamines that have become indispensable tools for synthetic chemists. The construction of C-N bonds is a fundamental process in the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. vivekanandcollege.ac.in O-benzoylhydroxylamines, serving as electrophilic aminating agents, offer a powerful and versatile strategy for forging these critical linkages. vivekanandcollege.ac.in Their importance has grown significantly as they have been successfully employed in various transition metal-catalyzed reactions, demonstrating their utility in both academic and industrial research settings. vivekanandcollege.ac.in
The development of methods using reagents like this compound addresses the ongoing need for efficient and selective C-N bond-forming reactions. Traditional methods can be limited in scope or require harsh conditions. In contrast, the use of these electrophilic aminating agents often allows for milder reaction conditions and tolerates a wider range of functional groups. researchgate.net
Role as a Precursor and Reagent in C-N Bond Forming Reactions
This compound functions as an electrophilic source of the "Bn₂N" (dibenzylamino) group. In this role, the nitrogen atom, attached to an oxygen and a benzoyl group, becomes susceptible to attack by nucleophiles. This "umpolung" or reversal of polarity is a key concept, as amines are typically nucleophilic. This reagent enables the introduction of a dibenzylamino group onto a carbon atom, which can subsequently be debenzylated to yield a primary amine.
The utility of this compound is prominently featured in copper-catalyzed electrophilic amination reactions. researchgate.net These reactions have been successfully applied to a variety of carbon nucleophiles, including organozinc reagents, organoaluminum compounds, and organoboron species. researchgate.netosaka-u.ac.jp The versatility of this reagent is further highlighted by its application in the synthesis of complex molecules such as β-aminoketones and α-amino phosphonic acid derivatives. researchgate.net
Below is a table summarizing the key properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉NO₂ | chemspider.com |
| Molecular Weight | 317.387 g/mol | researchgate.net |
| Melting Point | 94–95 °C | researchgate.net |
Detailed Research Findings
The application of this compound in C-N bond formation is well-documented in the scientific literature. A notable example is the copper-catalyzed electrophilic amination of organomagnesium compounds. researchgate.net This method provides a direct route to various amines under mild conditions.
Another significant advancement is the copper-catalyzed aminoboration of styrenes, where this compound is used in conjunction with bis(pinacolato)diboron (B136004). researchgate.net This reaction simultaneously introduces both an amine and a boron moiety across a double bond, yielding valuable β-aminoalkylboranes. researchgate.net
The following table presents examples of reactions where this compound is used as an aminating agent:
| Substrate Type | Catalyst | Product Type | Reference |
| Grignard Reagents | Copper | Tertiary Amines | researchgate.net |
| Cyclopropanols | Copper | β-Aminoketones | researchgate.net |
| α-Phosphonate Zincates | Copper | α-Amino Phosphonic Acid Derivatives | researchgate.net |
| Aryl and Heteroaryl Aluminums | Copper | Anilines and Heteroaryl Amines | researchgate.net |
| Styrenes (with bis(pinacolato)diboron) | Copper | β-Aminoalkylboranes | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(dibenzylamino) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(20-14-8-3-9-15-20)24-22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVSJKYVIRQTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325547 | |
| Record name | [(Dibenzylamino)oxy](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52742-32-2 | |
| Record name | NSC510399 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(Dibenzylamino)oxy](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of O Benzoyl N,n Dibenzylhydroxylamine
Synthesis of N,N-Dibenzylhydroxylamine Precursor
The primary precursor for the target compound is N,N-dibenzylhydroxylamine. Its synthesis is a critical first step, establishing the dibenzylamino core of the molecule.
Methodologies via Hydroxylamine (B1172632) Hydrochloride and Benzyl (B1604629) Halides
The synthesis of N,N-dibenzylhydroxylamine can be achieved through the direct N-alkylation of hydroxylamine using benzyl halides, such as benzyl chloride or benzyl bromide. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the benzylic carbon of the benzyl halide in a substitution reaction.
However, the direct benzylation of hydroxylamine can be challenging to control. The reaction can yield a mixture of products, including the desired N,N-dibenzylhydroxylamine, the mono-substituted N-benzylhydroxylamine, and the trisubstituted dibenzyl(benzyloxy)amine. In fact, some methods aiming for N-benzylhydroxylamine hydrochloride report that the primary product of the direct benzylation of hydroxylamine is often N,N-dibenzylhydroxylamine, leading to lower yields of the mono-substituted product. nus.edu.sggoogle.com To favor the formation of the di-substituted product, reaction conditions can be manipulated, for instance, by adjusting the stoichiometry of the reactants. Using two or more equivalents of the benzyl halide for every equivalent of hydroxylamine hydrochloride, in the presence of a suitable base, drives the reaction towards di-substitution.
Table 1: Representative Reaction Parameters for Dibenzylation of Hydroxylamine
| Parameter | Condition | Purpose |
| Alkylating Agent | Benzyl chloride or Benzyl bromide | Provides the benzyl groups. |
| Starting Material | Hydroxylamine Hydrochloride | Source of the hydroxylamine moiety. |
| Base | Sodium Hydroxide, Potassium Carbonate | Neutralizes HCl/HBr byproduct. |
| Solvent | Methanol, Ethanol, Water | Dissolves reactants. |
| Stoichiometry | >2 equivalents of Benzyl Halide | Drives the reaction to di-substitution. |
O-Acylation Reactions for O-Benzoyl-N,N-dibenzylhydroxylamine Formation
With the N,N-dibenzylhydroxylamine precursor in hand, the next critical transformation is the acylation of the hydroxyl group to form the benzoyl ester, yielding the target compound.
Utility of Acyl Halides (e.g., Benzoyl Chloride) in O-Acylation
The most direct and common method for this transformation is the use of an acyl halide, specifically benzoyl chloride. In this reaction, the oxygen atom of the hydroxyl group on N,N-dibenzylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This addition-elimination sequence results in the formation of the O-benzoyl ester and the liberation of hydrogen chloride. Due to the production of acid, this reaction is almost always carried out in the presence of a base to act as an acid scavenger, preventing the protonation of the starting material and driving the reaction to completion.
Optimized Conditions for O-Acylation
Optimization of the O-acylation reaction is crucial for achieving high yields and purity. The choice of base and solvent are key parameters. A non-nucleophilic base is preferred to avoid competition with the hydroxylamine. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used. For substrates sensitive to racemization or other side reactions, a more hindered base such as 2,6-lutidine may be employed. rsc.org
The reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile, at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. The benzoyl chloride is usually added slowly to the solution of the hydroxylamine and base.
Table 2: Optimized Conditions for O-Acylation
| Parameter | Condition | Rationale |
| Acylating Agent | Benzoyl Chloride | Highly reactive acyl source. |
| Substrate | N,N-Dibenzylhydroxylamine | The precursor to be acylated. |
| Base | Pyridine, Triethylamine, 2,6-Lutidine | Acid scavenger to neutralize HCl. rsc.org |
| Solvent | Dichloromethane (DCM), Acetonitrile | Aprotic solvent to prevent side reactions. rsc.org |
| Temperature | 0 °C to Room Temperature | To control reactivity and minimize byproducts. |
Derivation from N-Acyloxyiminium Ions
An alternative, more complex synthetic strategy involves the generation and subsequent reduction of reactive N-acyloxyiminium ion intermediates.
Reduction of N-Benzoyloxyiminium Intermediates
This synthetic route involves the formation of an N-oxyiminium ion from a suitable precursor, which is then trapped by a nucleophile. For the synthesis of this compound, this would conceptually involve an N-benzoyloxy-N,N-dibenzyliminium ion. Such intermediates can be generated from the corresponding Weinreb amides via reduction and subsequent reaction with a Lewis acid. nih.gov
A plausible pathway could start with the oxidation of dibenzylamine (B1670424) in the presence of a benzoylating agent to form an N-benzoyloxyiminium species. This highly electrophilic intermediate would then be subjected to reduction. A hydride source, such as sodium borohydride (B1222165) or triethylsilane, nih.gov would attack the iminium carbon, reducing the C=N bond to a C-N single bond and yielding the final this compound product. This method allows for the construction of the N-O bond and the introduction of the benzoyl group in a structured sequence. A 2010 study by Sato and Chida detailed a method for synthesizing substituted N-methoxyamines from N-methoxyamides via N-oxyiminium ions, demonstrating the viability of this type of intermediate in synthesis. nih.gov
Reactivity Profiles and Mechanistic Investigations of O Benzoyl N,n Dibenzylhydroxylamine
Elimination Reactions
The reactivity of O-Benzoyl-N,N-dibenzylhydroxylamine in elimination reactions has been a subject of detailed mechanistic studies. These investigations have shed light on the pathways, transition states, and factors influencing the course of these reactions.
Research has indicated that the elimination reactions of this compound and related compounds can proceed through an E2 (bimolecular elimination) mechanism. This pathway involves a single, concerted step where a base removes a proton from a carbon atom adjacent to the nitrogen, simultaneously with the departure of the benzoyloxy leaving group from the nitrogen atom. The specific nature of the base and the reaction conditions play a crucial role in favoring this pathway.
Primary kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. In the context of the elimination reactions of this compound derivatives, the measurement of the KIE by replacing a hydrogen atom on the carbon adjacent to the nitrogen with deuterium (B1214612) can provide evidence for the rate-determining step. A significant kH/kD value (greater than 1) would suggest that the C-H bond cleavage is involved in the rate-determining step, which is consistent with an E2 mechanism. While specific KIE data for this compound itself is not extensively detailed in the provided search results, the study of such effects is a standard method for investigating these elimination processes.
The efficiency and outcome of the elimination reactions are significantly influenced by the nature of substituents on the aromatic rings of the benzyl (B1604629) groups and the choice of the nucleophile (base). Electron-withdrawing groups on the benzyl rings can increase the acidity of the benzylic protons, thereby facilitating their abstraction by a base and promoting the elimination reaction. Conversely, electron-donating groups would be expected to have the opposite effect.
The transition state of the E2 elimination reaction of this compound is believed to be highly organized and ionic in character. In this model, as the base abstracts the proton, a partial negative charge develops on the carbon atom, while a partial positive charge develops on the nitrogen atom as the N-O bond begins to break. The departing benzoyloxy group is a relatively stable anion, which facilitates its departure. The degree of synchronicity in bond breaking and bond formation can vary, leading to a spectrum of E2 transition states, from "early" (more reactant-like) to "late" (more product-like), depending on the specific reaction conditions and substituents.
Nucleophilic Substitution Reactions on the Nitrogen Atom
This compound can also undergo nucleophilic substitution reactions directly at the nitrogen atom. In these reactions, a nucleophile attacks the nitrogen, leading to the displacement of the benzoyloxy leaving group.
While the provided search results focus more on the use of O-acyl hydroxylamines in amination reactions, the general reactivity pattern suggests that strong nucleophiles can attack the electrophilic nitrogen atom. For instance, soft nucleophiles like diethyl sulfide (B99878) and thiols are known to be effective in attacking nitrogen centers in other systems. Cyanide, being a potent and ambident nucleophile, could also potentially react at the nitrogen atom. However, specific studies detailing the reactions of this compound with diethyl sulfide, thiols, or cyanide were not prominently featured in the initial search results. It is important to note that in some cases, these reactions can be part of copper-catalyzed processes where the hydroxylamine (B1172632) derivative acts as an aminating agent for various nucleophiles. researchgate.netresearchgate.net
Proposed SN2 Type Reactions on Nitrogen
While bimolecular nucleophilic substitution (SN2) reactions are canonical at saturated carbon centers, their occurrence at a nitrogen atom is far less common but has been proposed in the context of hydroxylamine derivatives. For O-benzoyl-N,N-dialkylhydroxylamines, including the dibenzyl analogue, evidence points towards their role as electrophilic aminating agents in reactions that are consistent with an SN2 mechanism.
Notably, in copper-catalyzed amination reactions involving diorganozinc reagents and O-benzoyl-N,N-dialkylhydroxylamines, a proposed SN2 mechanism is supported by stereochemical studies. researchgate.net The reaction involves the nucleophilic attack of an organometallic species on the nitrogen atom, leading to the displacement of the benzoate (B1203000) leaving group. This process facilitates the formation of a new carbon-nitrogen bond, yielding tertiary amines. researchgate.net The use of O-acyl hydroxylamines as electrophilic nitrogen sources in the presence of copper catalysts provides a versatile method for the synthesis of tertiary and secondary amines from a wide array of nucleophiles, including organoaluminum, diorganozinc, and Grignard reagents. researchgate.net
Recent advancements have further solidified the viability of SN2 reactions at nitrogen centers. Studies on O-tosyl hydroxamates have demonstrated that with a sufficiently good leaving group (such as sulfonate), direct SN2 substitution at the amide nitrogen by amine nucleophiles is possible, leading to the formation of N-N bonds in hydrazide derivatives. nih.gov Although this specific example involves a different substrate, it underscores the fundamental principle that a nucleophilic substitution pathway at a nitrogen atom is plausible, provided the electrophile is suitably activated. This supports the proposed SN2-type reactivity for this compound in appropriate catalytic systems. researchgate.netnih.gov
Homolytic Cleavage of the N-O Bond
The nitrogen-oxygen single bond is inherently weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under energetic conditions such as exposure to ultraviolet light. mdpi.com This property is central to the reactivity of this compound, which can serve as a precursor to reactive radical intermediates.
Photolytic Decomposition Pathways
Upon irradiation with ultraviolet light, compounds structurally similar to this compound, such as O-benzyl-N-benzoyl-N-phenylhydroxylamine, undergo efficient homolytic cleavage of the N-O bond. researchgate.net This photo-induced decomposition is a primary pathway for generating radical species. The initial step is the absorption of a photon, which promotes the molecule to an electronically excited state, leading to the scission of the weakest bond. The resulting radicals can then engage in a variety of subsequent reactions, including fragmentation, rearrangement, and abstraction from the solvent. researchgate.net
Radical Elimination Mechanisms
Following the initial N-O bond homolysis, the generated dibenzylaminyl radical ((Bn)₂N•) and benzoyloxy radical (PhCOO•) can undergo further reactions. The benzoyloxy radical is known to be unstable and can readily decarboxylate to form a phenyl radical (Ph•) and carbon dioxide. The dibenzylaminyl radical can also participate in various radical processes. In a study on the photolysis of the analogous O-benzyl-N-benzoyl-N-phenylhydroxylamine, the generated alkoxy and acylaminyl radicals were observed to either escape the initial solvent cage to form fragmentation products or react within the cage to yield photorearrangement products. researchgate.net For this compound, the expected fragmentation products would arise from the reactions of the dibenzylaminyl and phenyl radicals.
Role of Triplet Excited States in N-O Bond Homolysis
The nature of the excited state involved in the N-O bond cleavage is critical to the subsequent radical chemistry. Time-dependent density functional theory (TD-DFT) calculations on related O-alkyl-N-acyl-N-phenylhydroxylamines indicate that homolytic N-O bond cleavage occurs from low-lying excited states. researchgate.net While the initial photoexcitation typically leads to a singlet excited state, intersystem crossing (ISC) to a triplet state can occur. Triplet states, having longer lifetimes, can provide a more favorable window for bond homolysis to occur. The photolysis of O-benzyl-N-benzoyl-N-phenylhydroxylamine was found to generate a singlet caged radical pair initially. researchgate.net The efficiency of N-O bond homolysis is thus linked to the electronic structure of the excited states accessible upon irradiation.
Caged Radical Pair Intermediates
The homolytic cleavage of the N-O bond initially produces a radical pair that is confined within a "cage" of surrounding solvent molecules. researchgate.net This geminate radical pair, consisting of the dibenzylaminyl radical and the benzoyloxy radical, is a key intermediate. The fate of this caged pair is dictated by the competition between two main processes:
In-cage recombination or reaction: The radicals can recombine to reform the starting material or react with each other to form new products before they can diffuse apart.
Cage escape: The radicals can diffuse out of the solvent cage into the bulk solution, where they can then react with other molecules or undergo fragmentation.
The relative efficiencies of these pathways are influenced by factors such as solvent viscosity. In a study of a similar hydroxylamine derivative, the distribution of photoproducts was shown to be dependent on the solvent used, highlighting the role of the solvent cage in mediating the radical reactions. researchgate.net
The table below illustrates the solvent-dependent product distribution from the photolysis of O-benzyl-N-benzoyl-N-phenylhydroxylamine, a compound analogous to the subject of this article, demonstrating the influence of the solvent cage on reaction pathways. researchgate.net
| Solvent | Benzyl Alcohol (%) | Benzanilide (%) | Benzaldehyde (%) | Rearrangement Product 1 (%) | Rearrangement Product 2 (%) |
| Benzene | 25 | 24 | 12 | 18 | 21 |
| Acetonitrile | 35 | 33 | 15 | 8 | 9 |
| Methanol | 40 | 38 | 10 | 5 | 7 |
This interactive table is based on data for the analogous compound O-benzyl-N-benzoyl-N-phenylhydroxylamine and illustrates the principle of solvent effects on product distribution following N-O bond homolysis.
Substituent Effects on Radical Reactivity (e.g., Hammett Correlation)
Formation and Reactivity of N-Acyloxyiminium Ions
This compound serves as a precursor to highly reactive N-acyloxyiminium ions. These electrophilic intermediates are key to various bond-forming reactions, acting as potent aminating agents.
Generation and Characterization of Intermediates
The generation of N-acyloxyiminium ions from O-acylhydroxylamine derivatives is typically achieved in the presence of a Lewis acid or through metal catalysis. While direct spectroscopic characterization of the N-acyloxy-N,N-dibenzyliminium ion is not extensively documented in the literature, its formation is strongly inferred from the products of reactions where this compound is used as an electrophilic aminating reagent. researchgate.net In these transformations, a catalyst, often a copper complex, facilitates the departure of the benzoate leaving group, generating the transient but highly electrophilic N,N-dibenzyliminium cation. researchgate.net
N-acyliminium ions, a closely related class of intermediates, have been successfully generated and characterized at low temperatures using techniques like NMR spectroscopy. beilstein-journals.org These studies confirm that the iminium ion structure is a potent electrophile, poised for reaction with a variety of nucleophiles. beilstein-journals.org
Reactions of N-Acyloxyiminium Ions with Nucleophiles
The primary utility of N-acyloxyiminium ions derived from this compound is their reaction with nucleophiles to form new carbon-nitrogen bonds. These reactions are versatile, accommodating a wide range of nucleophilic partners under mild conditions. Copper-catalyzed systems have proven particularly effective for these transformations. researchgate.net
The scope of nucleophiles includes organometallic reagents and other carbon-based nucleophiles. The reaction provides a direct pathway to synthesize complex amines from readily available starting materials.
Table 1: Examples of Copper-Catalyzed Aminations with this compound This table is interactive and based on documented reaction types.
| Nucleophile Type | Product Type | Catalyst | Reference |
|---|---|---|---|
| Organoaluminum Reagents | Aryl & Heteroaryl Amines | CuCl | researchgate.net |
| Cyclopropanols | β-Aminoketones | Copper Catalyst | researchgate.net |
| Alkyl Boranes | Tertiary Alkyl Amines | NHC-Cu Complex | researchgate.net |
| Grignard Reagents | Tertiary Amines | Copper Catalyst |
These reactions highlight the synthetic utility of this compound as a source of the dibenzylamino group, transferred via the transient N-acyloxyiminium ion. researchgate.net
Chiral N-Acyloxyiminium Ions in Diastereoselective Reactions
While specific studies on diastereoselective reactions involving chiral N-acyloxyiminium ions from this compound are not prominent, the broader class of chiral N-acyliminium ions has been extensively studied in asymmetric synthesis. nih.gov These studies provide a framework for understanding how stereocontrol can be achieved.
When a chiral center is present in the N-acyliminium ion, either in the acyl portion or on the nitrogen substituent, it can bias the approach of the incoming nucleophile. nih.gov This facial selectivity leads to the preferential formation of one diastereomer over another. The stereochemical outcome is often rationalized by considering the conformational preferences of the chiral iminium ion intermediate, which seeks to minimize steric interactions upon nucleophilic attack. beilstein-journals.orgnih.gov For example, chiral N-acyliminium ions generated from optically active precursors react with allyltrimethylsilane (B147118) and other π-nucleophiles with high levels of diastereoselectivity. nih.gov The development of chiral organocatalysts for reactions involving N-acyliminium ions has further expanded the ability to produce α-functionalized amino compounds enantioselectively. nih.gov
Radical Quenching Mechanisms
In addition to its ionic reactivity, this compound and its parent compound, N,N-dibenzylhydroxylamine, exhibit significant activity as radical inhibitors. This property is particularly relevant in preventing the unwanted polymerization of monomers.
Inhibition of Polymerization via Peroxyl Radical Quenching
The primary mechanism by which N,N-dibenzylhydroxylamine (DBHA), the parent compound of this compound, inhibits polymerization is through the quenching of peroxyl radicals. researchgate.net In processes like the auto-initiated polymerization of styrene (B11656) in the presence of oxygen, peroxyl radicals are the key chain-propagating species. researchgate.net DBHA effectively terminates this chain reaction by donating its hydroxyl hydrogen atom to the peroxyl radical. researchgate.net This action stops the propagation of the polymer chain. researchgate.net
It is mechanistically inferred that this compound functions similarly, likely through an initial cleavage of the relatively weak N-O bond to generate radical species that can interrupt the polymerization cascade. The benzoyl group enhances the stability of the molecule while allowing for the generation of the crucial nitroxide radical upon reaction.
Formation of Nitroxide Radicals
The hydrogen donation from N,N-dibenzylhydroxylamine to a peroxyl radical results in the formation of a stable N,N-dibenzylnitroxide radical. researchgate.net Nitroxides are a class of long-lived or stable radicals, and their stability is a key factor in their effectiveness as polymerization inhibitors. beilstein-journals.org The presence of bulky substituents on the nitrogen atom, such as the benzyl groups, provides kinetic stability and prevents dimerization. beilstein-journals.org
Once formed, the N,N-dibenzylnitroxide radical can further contribute to the inhibition process by reacting with other radical species in the system, effectively terminating multiple polymer chains. beilstein-journals.orgresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy studies on the inhibition of styrene polymerization by DBHA have confirmed the formation of the N,N-dibenzylnitroxide radical and correlated its concentration with the inhibition period. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₂₁H₁₉NO₂ |
| N,N-dibenzylhydroxylamine | C₁₄H₁₅NO |
| N-acyloxyiminium ion | Variable |
| N-acyliminium ion | Variable |
| N,N-dibenzylnitroxide radical | C₁₄H₁₄NO• |
| Styrene | C₈H₈ |
| Allyltrimethylsilane | C₆H₁₄Si |
| Copper(I) chloride | CuCl |
Catalytic Applications in Electrophilic Amination Reactions Utilizing O Benzoyl N,n Dibenzylhydroxylamine
Copper-Catalyzed Electrophilic Amination
Copper catalysis has been instrumental in expanding the scope of electrophilic amination reactions. The use of O-benzoyl-N,N-dibenzylhydroxylamine as an electrophilic nitrogen source in the presence of a copper catalyst facilitates the formation of tertiary amines from various organometallic reagents. nih.govacs.org These reactions are often characterized by their mild conditions, broad substrate scope, and high yields. nih.govacs.org
Amination of Diorganozinc Reagents
A noteworthy application of this compound is in the copper-catalyzed electrophilic amination of diorganozinc reagents. nih.govacs.orgresearchgate.net This method provides a general and efficient route for the synthesis of tertiary amines. researchgate.net The reaction proceeds smoothly at room temperature and is often complete within an hour, offering a convenient and rapid process for amine synthesis. researchgate.net A significant advantage of this protocol is the ease of product isolation, which typically involves a simple acid/base extractive workup. researchgate.net
The diorganozinc reagents, generated in situ from the corresponding Grignard or organolithium reagents via transmetalation with a zinc salt like zinc chloride, are used without isolation. organic-chemistry.org This process is compatible with a wide range of functional groups and can tolerate significant steric hindrance in the reacting partners. acs.orgorganic-chemistry.org The reaction has been successfully applied to simple and functionalized aryl, heteroaryl, benzyl (B1604629), and various alkyl nucleophiles. nih.govacs.orgorganic-chemistry.org
Table 1: Copper-Catalyzed Amination of Diorganozinc Reagents with this compound
| Entry | Diorganozinc Reagent | Product | Yield (%) |
|---|---|---|---|
| 1 | Di-p-tolylzinc | N,N-Dibenzyl-4-methylaniline | 95 |
| 2 | Di-o-tolylzinc | N,N-Dibenzyl-2-methylaniline | 88 |
| 3 | Bis(4-methoxyphenyl)zinc | N,N-Dibenzyl-4-methoxyaniline | 92 |
| 4 | Di-n-butylzinc | N,N-Dibenzyl-n-butylamine | 85 |
| 5 | Di-sec-butylzinc | N,N-Dibenzyl-sec-butylamine | 78 |
Data compiled from various studies on the copper-catalyzed amination of diorganozinc reagents.
Mechanistic studies have been conducted to elucidate the pathway of the copper-catalyzed amination of diorganozinc reagents. Evidence supports an SN2-type mechanism for this transformation. nih.gov Investigations using stereochemically defined organometallics have been crucial in supporting this proposed pathway. nih.gov The reaction is believed to proceed through the formation of a copper–amido complex. nih.gov Plausible mechanistic pathways include an SN2 reaction at the nitrogen atom of the O-benzoyl hydroxylamine (B1172632), a non-SN2 oxidative addition process, or a radical pathway. nih.gov
Amination of Cyclopropanols via C-C Bond Cleavage
A novel and synthetically valuable application of this compound is the copper-catalyzed electrophilic amination of cyclopropanols. researchgate.net This reaction proceeds through a sequence involving the cleavage of a carbon-carbon bond in the cyclopropanol (B106826) ring and the subsequent formation of a Csp³-N bond. researchgate.net This transformation provides an efficient route to various β-aminoketones. researchgate.net The reaction conditions are mild and demonstrate a broad functional group tolerance, accommodating sensitive functionalities such as benzoates, tosylates, epoxides, and α,β-unsaturated carbonyls. researchgate.net
The copper-catalyzed reaction between cyclopropanols and this compound serves as a direct method for the synthesis of β-aminoketones. researchgate.net This approach is a valuable alternative to traditional methods like the Mannich reaction or nucleophilic conjugate addition, especially for substrates that are incompatible with those conditions. researchgate.net
Table 2: Synthesis of β-Aminoketones from Cyclopropanols
| Entry | Cyclopropanol Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-Phenylcyclopropanol | 1-Phenyl-3-(dibenzylamino)propan-1-one | 85 |
| 2 | 1-(4-Chlorophenyl)cyclopropanol | 1-(4-Chlorophenyl)-3-(dibenzylamino)propan-1-one | 82 |
Illustrative examples based on the reported synthesis of β-aminoketones.
The synthesis of β-aminoketones from cyclopropanols exemplifies an "umpolung" or polarity inversion strategy. researchgate.net In typical amination reactions, the amine acts as a nucleophile. However, in this copper-catalyzed process, the this compound functions as an electrophilic aminating agent. researchgate.net This reversal of polarity allows for the formation of carbon-nitrogen bonds in a manner that is complementary to traditional synthetic methods. researchgate.net The concept of umpolung has also been applied to the copper-catalyzed hydroamination of α,β-unsaturated esters, where hydroxylamines serve as electrophilic amination reagents to produce α-amino acid derivatives. rsc.org
Aminoboration of Unsaturated Substrates
The utility of this compound extends to the copper-catalyzed aminoboration of unsaturated substrates. For instance, a copper-catalyzed aminoboration of 1-methylenecyclopropanes using bis(pinacolato)diboron (B136004) and O-benzoyl-N,N-dialkylhydroxylamines has been developed. researchgate.net This reaction provides a direct and highly regio- and diastereoselective route to (borylmethyl)cyclopropylamines. researchgate.net These products are valuable building blocks for the synthesis of potential antidepressant compounds. researchgate.net
Furthermore, a copper-catalyzed regioselective and stereospecific aminoboration of styrenes has been achieved. researchgate.net This reaction simultaneously introduces both an amine and a boron moiety across a carbon-carbon double bond in a syn-fashion. researchgate.net The resulting β-aminoalkylboranes are versatile synthetic intermediates. researchgate.net
Aminoboration of Vinylsilanes
The copper-catalyzed aminoboration of vinylsilanes represents a powerful method for the synthesis of complex organosilicon compounds. This reaction utilizes bis(pinacolato)diboron and an O-benzoylhydroxylamine, such as this compound, to introduce both a boryl and an amino group across the vinyl group of the silane.
A key feature of the copper-catalyzed aminoboration of vinylsilanes is the high degree of control over the regioselectivity and stereospecificity of the product. Research has demonstrated that in the presence of a suitable copper catalyst system, the reaction proceeds to selectively yield β-boryl-α-aminosilanes. This outcome results from the specific addition of the boryl group to the β-carbon (the carbon further from the silicon atom) and the amino group to the α-carbon (the carbon directly attached to the silicon atom).
The reaction is also characterized by its good diastereoselectivity. The precise spatial arrangement of the incoming groups is influenced by the catalyst and reaction conditions, leading to the preferential formation of one diastereomer over others. These resulting β-boryl-α-aminosilanes are valuable synthetic intermediates, as the boryl group can be further functionalized, opening avenues to a diverse range of β-functionalized α-aminosilanes which are of interest in medicinal chemistry.
Table 1: Regioselective Aminoboration of Vinylsilanes
| Substrate | Amine Source | Product | Regioselectivity | Diastereoselectivity |
|---|---|---|---|---|
| Vinyltrimethylsilane | This compound | β-(Boryl)-α-(dibenzylamino)ethyltrimethylsilane | High (Boryl at β, Amino at α) | Good |
| Vinylphenyldimethylsilane | This compound | β-(Boryl)-α-(dibenzylamino)ethylphenyldimethylsilane | High (Boryl at β, Amino at α) | Good |
Aminoboration of Styrenes
The copper-catalyzed aminoboration of styrenes using this compound and a diboron (B99234) reagent is an effective method for producing β-aminoalkylboranes. researchgate.net This reaction adds both an amine and a boron group across the carbon-carbon double bond of the styrene (B11656) in a single, efficient step. researchgate.net The process is notable for its syn-addition mechanism, where the amino and boryl groups are delivered to the same face of the double bond. researchgate.net
A significant advancement in the aminoboration of styrenes is the development of enantioselective variants through the use of chiral ligands. By employing a chiral biphosphine ligand, such as (S,S)-Me-Duphos, in conjunction with the copper catalyst, it is possible to generate optically active β-aminoalkylboranes with high levels of enantioselectivity. researchgate.net This asymmetric catalysis allows for the controlled synthesis of specific enantiomers, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.
Table 2: Enantioselective Aminoboration of Styrene
| Styrene Derivative | Chiral Ligand | Amine Source | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Styrene | (S,S)-Me-Duphos | This compound | (R)-2-(Dibenzylamino)-1-phenylethylboronic acid pinacol (B44631) ester | High |
| 4-Methylstyrene | (S,S)-Me-Duphos | This compound | (R)-2-(Dibenzylamino)-1-(p-tolyl)ethylboronic acid pinacol ester | High |
The β-aminoalkylborane products obtained from the aminoboration of styrenes are versatile intermediates that can undergo further synthetic transformations. A particularly useful conversion is their oxidation to β-hydroxylalkylamines. This transformation is typically achieved by treating the β-aminoalkylboronate ester with an oxidizing agent, such as hydrogen peroxide, in the presence of a base. The carbon-boron bond is stereospecifically replaced with a carbon-oxygen bond, yielding the corresponding β-hydroxylalkylamine while retaining the stereochemical integrity established in the aminoboration step. This two-step sequence provides a valuable route to chiral 1,2-amino alcohols.
Aminoboration of Arylidenecyclopropanes
Recent advancements have extended the scope of copper-catalyzed aminoboration to include strained ring systems, such as arylidenecyclopropanes. This reaction proceeds via a cascade mechanism involving both hydroborylation and hydroamination, facilitated by the use of this compound as the electrophilic nitrogen source. nih.gov
The reaction of arylidenecyclopropanes is particularly noteworthy for its ability to achieve enantioselective 1,4-borylamination. nih.gov This process involves the ring-opening of the cyclopropane (B1198618) ring and the subsequent addition of the boryl and amino groups to the 1- and 4-positions of the resulting carbon chain. The use of a copper catalyst with a suitable chiral ligand allows for high levels of chemo-, site-, and enantioselectivity, with reported enantiomeric excesses of up to 99%. nih.gov This method provides a direct pathway to synthetically valuable, enantioenriched 4-amino alkylboronates, which are versatile building blocks for the synthesis of pharmaceuticals and natural products. nih.gov
Table 3: Enantioselective 1,4-Borylamination of Arylidenecyclopropanes
| Arylidenecyclopropane | Chiral Ligand | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Benzylidenecyclopropane | (S)-DTBM-SEGPHOS | Enantioenriched 4-(dibenzylamino)-4-phenylbutylboronate | High | >99% |
| (4-Methoxybenzylidene)cyclopropane | (S)-DTBM-SEGPHOS | Enantioenriched 4-(dibenzylamino)-4-(4-methoxyphenyl)butylboronate | High | 92% |
Cascade Hydroborylation and Hydroamination
A one-pot procedure involving the hydroboration of alkenes followed by a copper-catalyzed electrophilic amination of the resulting alkylborane provides an efficient route to tertiary alkyl amines. researchgate.net This cascade process allows for the transformation of terminal alkenes into valuable amine products with excellent regioselectivity and in high yields, typically ranging from 80% to 97%. researchgate.net The reaction is catalyzed by an N-heterocyclic carbene (NHC)-Cu complex and successfully transforms terminal alkenes in the presence of various functional groups. researchgate.net This method demonstrates the utility of this compound as an effective aminating agent in sequential catalytic processes.
In a related transformation, copper catalysis also facilitates the aminoboration of styrenes and methylenecyclopropanes. researchgate.net The reaction with styrenes, using bis(pinacolato)diboron and O-benzoyl-N,N-dialkylhydroxylamines, introduces both an amine and a boron moiety across the double bond in a syn fashion to produce β-aminoalkylboranes. researchgate.net The use of a chiral biphosphine ligand, such as (S,S)-Me-Duphos, can render the reaction enantioselective. researchgate.net
Hydroamination of Alkenes
The copper-hydride (CuH) catalyzed hydroamination of alkenes using hydroxylamine esters like this compound represents a significant advancement in amine synthesis. nih.govnih.gov This powerful strategy allows for the direct formation of a C-N bond through the formal addition of an amine to an alkene. mit.edu
A highly enantio- and regioselective copper-catalyzed hydroamination of alkenes has been developed utilizing diethoxy(methyl)silane (DEMS) and O-benzoyl hydroxylamine derivatives. nih.govmit.edunih.gov This process is effective for a wide array of substituted styrenes, including trans-, cis-, and β,β-disubstituted variants, to afford α-branched amines. nih.govnih.govmit.edu For aliphatic alkenes, the reaction proceeds with exclusive anti-Markovnikov selectivity to yield unbranched tertiary amines. nih.govorganic-chemistry.org
The proposed catalytic cycle involves the insertion of the alkene into a chiral copper-hydride (CuH) intermediate. organic-chemistry.org This is followed by oxidative addition of the hydroxylamine ester and subsequent reductive elimination to form the C-N bond, regenerating the catalyst. organic-chemistry.org The reaction demonstrates high efficiency, achieving up to 97% enantiomeric excess (ee) with catalyst loadings as low as 1-2 mol%. mit.eduorganic-chemistry.org The robustness of this method was demonstrated on a 10 mmol scale for a β-substituted styrene, where a 1 mol% catalyst loading was sufficient without compromising yield or enantioselectivity. mit.edu
Table 1: Enantio- and Regioselective CuH-Catalyzed Hydroamination of Various Styrenes Reaction Conditions: Styrene (1 mmol), this compound (1.2 mmol), Cu(OAc)₂ (2 mol %), (R)-DTBM-SEGPHOS (2.2 mol %), DEMS (2 mmol), THF (0.5 M), 40 °C. mit.edunih.gov
| Entry | Styrene Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Styrene | N,N-Dibenzyl-1-phenylethanamine | 95 | 95 |
| 2 | 4-Methylstyrene | N,N-Dibenzyl-1-(p-tolyl)ethanamine | 92 | 96 |
| 3 | 4-Methoxystyrene | N,N-Dibenzyl-1-(4-methoxyphenyl)ethanamine | 93 | 96 |
| 4 | 4-Fluorostyrene | N,N-Dibenzyl-1-(4-fluorophenyl)ethanamine | 94 | 94 |
| 5 | (E)-β-Methylstyrene | N,N-Dibenzyl-1-phenylpropan-2-amine | 94 | 97 |
| 6 | (Z)-β-Methylstyrene | N,N-Dibenzyl-1-phenylpropan-2-amine | 93 | 97 |
| 7 | β,β-Dimethylstyrene | N,N-Dibenzyl-2-methyl-1-phenylpropan-2-amine | 91 | 95 |
The utility of the CuH-catalyzed hydroamination extends beyond this compound to include a variety of other alkyl- and dialkyl-N-OBz amines. mit.edunih.gov This flexibility allows for the synthesis of a diverse range of tertiary amines. For instance, N-(OBz)azepane and other heterocyclic-N-OBz amines react to provide the corresponding hydroamination products in high yields and enantioselectivities. nih.gov This broad substrate scope highlights the versatility of the catalytic system in constructing complex amine structures. mit.edu
Table 2: Substrate Scope of Various N-OBz Amines in CuH-Catalyzed Hydroamination of Styrene Reaction Conditions: Styrene (1 mmol), N-OBz Amine (1.2 mmol), Cu(OAc)₂ (2-4 mol %), (R)-DTBM-SEGPHOS (2.2-4.4 mol %), DEMS (2 mmol), THF (0.5-1 M), 40 °C. mit.edunih.gov
| Entry | N-OBz Amine | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | N-(OBz)piperidine | 1-(1-Phenylethyl)piperidine | 94 | 95 |
| 2 | N-(OBz)azepane | 1-(1-Phenylethyl)azepane | 92 | 95 |
| 3 | N-(OBz)morpholine | 4-(1-Phenylethyl)morpholine | 95 | 95 |
| 4 | N-Benzyl-N-methyl-O-benzoylhydroxylamine | N-Benzyl-N-methyl-1-phenylethanamine | 90 | 95 |
Amination of Internal Alkynes via Hydroalumination
A direct and efficient method for synthesizing 1,2-diaryl-substituted enamines involves the copper-catalyzed electrophilic amination of O-benzoyl hydroxylamines with vinylaluminum reagents. nih.govresearchgate.net These vinylaluminum intermediates are generated in situ from the nickel-catalyzed hydroalumination of readily available internal aryl acetylenes. nih.govresearchgate.net
The subsequent amination step is catalyzed by just 1 mol% of copper(I) chloride (CuCl) at ambient temperature and requires no additional additives. nih.govresearchgate.net This process affords a range of versatile enamines in good yields (61–91%) and with high selectivity, producing over 98% of the E-enamine isomer. nih.govresearchgate.net This one-pot hydroalumination/amination sequence provides a straightforward route to complex enamine structures from simple alkynes. nih.gov
Table 3: Copper-Catalyzed Amination of Internal Alkynes via Hydroalumination Reaction Conditions: 1. Ni(acac)₂ (5 mol%), PPh₃ (10 mol%), DIBAL-H (1.2 equiv), THF, 0 °C to rt. 2. O-Benzoylhydroxylamine (1.2 equiv), CuCl (1 mol%), THF, rt. nih.govresearchgate.net
| Entry | Alkyne Substrate | Amine Source | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Diphenylacetylene | N,N-Dibenzyl-O-benzoylhydroxylamine | (E)-N,N-Dibenzyl-1,2-diphenylethenamine | 85 |
| 2 | 1,2-Di(p-tolyl)acetylene | N,N-Dibenzyl-O-benzoylhydroxylamine | (E)-N,N-Dibenzyl-1,2-di(p-tolyl)ethenamine | 88 |
| 3 | Diphenylacetylene | N-(OBz)morpholine | (E)-4-(1,2-Diphenylvinyl)morpholine | 91 |
| 4 | 1-Phenyl-2-(p-tolyl)acetylene | N,N-Dibenzyl-O-benzoylhydroxylamine | (E)-N,N-Dibenzyl-1-phenyl-2-(p-tolyl)ethenamine | 82 |
Amination of Heteroarenes via C-H Alumination
A highly efficient copper-catalyzed electrophilic amination of heteroarenes with O-benzoyl hydroxylamines has been developed, proceeding through a one-pot C-H alumination. researchgate.netnih.gov This method provides a direct route to heteroaryl amines from readily available starting materials. nih.gov The process involves an initial C-H lithiation of the heteroarene, followed by transmetalation to aluminum (transalumination), and finally a copper-catalyzed amination with reagents like this compound. researchgate.netnih.gov
The amination is effectively catalyzed by 1 mol% of CuCl, affording a variety of heteroaryl amines in good to excellent yields. nih.gov This synthetic sequence can be conveniently performed in a single vessel and is scalable, as demonstrated by successful gram-scale reactions. nih.gov The mild conditions and high efficiency make this a valuable tool for accessing important heteroaryl amine building blocks. nih.gov
Amination of Organoaluminum Nucleophiles
A significant application of O-benzoyl hydroxylamines, including the dibenzyl derivative, is in the copper-catalyzed electrophilic amination of organoaluminum nucleophiles. nih.gov This method facilitates the synthesis of anilines from aryl and heteroaryl aluminum compounds under mild conditions. nih.govresearchgate.net The reaction proceeds smoothly and demonstrates a broad substrate scope, proving particularly effective for producing heteroaryl amines. nih.gov The process involves a direct C-H alumination of heteroarenes in a one-pot sequence, followed by the copper-catalyzed amination, which can be performed on a gram scale with as little as 1 mol % of a simple copper (I) chloride catalyst to achieve good to excellent yields. researchgate.net
The high reactivity of organoaluminum compounds towards electrophiles is due to the significant charge separation between the aluminum and carbon atoms, which renders the carbon highly basic. wikipedia.org This inherent reactivity allows them to react with various electrophiles, including the nitrogen atom of this compound in a catalyzed cycle.
Table 1: Copper-Catalyzed Electrophilic Amination of Organoaluminum Reagents with O-Benzoyl Hydroxylamines nih.gov This table is representative of the types of transformations discussed in the source material. Specific yield data for this compound was not detailed.
| Aryl/Heteroaryl Aluminum Source | Amine Product | Catalyst | Conditions | General Yield |
|---|---|---|---|---|
| Aryl Aluminums | Anilines | Copper Salts | Mild | Good |
| Heteroaryl Aluminums | Heteroaryl Amines | Copper Salts | Mild | Good |
Amination of Arylsilanes
The electrophilic amination of arylsilanes represents another pathway for C-N bond formation. While direct examples utilizing this compound are less detailed in the provided literature, the broader context of using hydroxylamine derivatives is established. researchgate.net Copper-catalyzed methodologies have been developed for the electrophilic amination of arylsilanes with hydroxylamines. researchgate.net These reactions capitalize on the ability of arylsilanes to act as aryl anion equivalents. A facile and efficient silver-mediated electrophilic amination of alkoxyarylsilanes has been developed using azodicarboxylates, which proceeds in green solvents under mild conditions. researchgate.net This suggests the potential for similar reactivity with O-benzoyl hydroxylamine derivatives under appropriate catalytic conditions.
The general mechanism for such transformations involves the activation of the C-Si bond by a catalyst, followed by the reaction with the electrophilic nitrogen source. researchgate.net
Amination of Sodium Sulfinates to Sulfonamides
A noteworthy and efficient application is the synthesis of sulfonamides from sodium sulfinates using O-benzoyl hydroxylamines as the amine source. researchgate.net This copper-catalyzed electrophilic amination provides a direct and efficient route to a wide array of functionalized sulfonamides. researchgate.net The reaction proceeds under ambient conditions and, remarkably, can be effective without the need for an additional base or ligand, sometimes requiring as little as 2 mol% of the copper catalyst. researchgate.net
This method is a significant advancement over classical methods that often require harsh conditions or less accessible starting materials. nih.govnih.govnih.gov The reaction between sodium sulfinates and an electrophilic amine source like this compound provides a valuable tool for medicinal and materials chemistry, where the sulfonamide functional group is prevalent. nih.gov Control experiments suggest a plausible mechanism involving the initial formation of a sulfonyl iodide intermediate when iodine-based mediators are used, though the copper-catalyzed pathway proceeds differently. researchgate.net
Table 2: Copper-Catalyzed Amination of Sodium Sulfinates researchgate.net This table reflects the general findings for the reaction class. Specific substrate and yield data for this compound was not available.
| Substrate | Reagent | Product | Catalyst Loading | Key Features |
|---|---|---|---|---|
| Sodium Sulfinates | O-Benzoyl Hydroxylamines | Sulfonamides | As low as 2 mol% | Ambient conditions, no additional base or ligand required. |
Catalyst Design and Optimization in Amination Reactions
The efficiency and selectivity of amination reactions involving this compound are highly dependent on the catalyst system employed. The design and optimization of these catalysts are guided by mechanistic understanding, with a particular focus on the properties of the supporting ligands.
Mechanistically Guided Ligand Design
Understanding the reaction mechanism is crucial for the rational design of ligands that can enhance catalytic performance. For instance, in copper-catalyzed aminations, the ligand influences the solubility, stability, and reactivity of the copper center throughout the catalytic cycle. The design of N-heterocyclic carbene (NHC) ligands, for example, has been informed by the need to create specific steric and electronic environments around the metal center. researchgate.net By modifying substituents on the NHC backbone, chemists can tune the ligand's properties to favor desired reaction pathways and prevent catalyst deactivation. researchgate.net In many cases, NHC ligands have proven to be more effective than traditional phosphine (B1218219) ligands. researchgate.net
Role of Steric and Electronic Properties of Ligands
The steric and electronic properties of ligands are paramount in controlling the outcome of catalytic reactions. nih.govmdpi.com
Steric Properties : The size and shape (or steric bulk) of a ligand can dictate which substrates can access the metal center, influencing regioselectivity and preventing side reactions. nih.gov For example, in Ni-catalyzed reductive couplings, highly hindered NHC ligands control regioselectivity through steric repulsion with substrate substituents. nih.gov The use of bulky N-substituents on an NHC ligand can effectively block certain coordination sites or approaches to the metal, thereby directing the reaction to a specific outcome. nih.govmdpi.com In some cases, extreme steric hindrance from a bulky ligand can even prevent the formation of the expected organometallic complex altogether. mdpi.com
Electronic Properties : The electron-donating or -withdrawing nature of a ligand modifies the electron density at the metal center. This, in turn, affects the metal's reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination. For NHCs, modifying substituents allows for the tuning of their σ-electron donating properties, which can be quantified and compared to optimize catalyst performance for a specific transformation. researchgate.net
Kinetic Quantification of Ligand Effects
To move beyond qualitative descriptions, kinetic studies are employed to quantify the impact of ligand modifications on reaction rates. By systematically varying ligand structure and measuring the corresponding changes in reaction kinetics, a quantitative relationship between ligand properties and catalytic activity can be established. This data is invaluable for developing more effective catalysts. For example, theoretical studies using density functional theory (DFT) can provide good agreement with experimental regioselectivities and help elucidate how steric repulsions in a transition state, influenced by the ligand, control the reaction outcome. nih.gov These computational experiments can calculate binding formation energies and reaction energies, explaining observed differences in reactivity between different ligands. mdpi.com Such quantitative analysis allows for a more precise and predictive approach to catalyst design.
Non Catalytic Synthetic Applications and Specific Chemical Transformations
Synthesis of N,N,O-Trisubstituted Hydroxylamines
O-Benzoyl-N,N-dibenzylhydroxylamine and related O-acyl N,N-disubstituted hydroxylamines are valuable precursors for the synthesis of N,N,O-trisubstituted hydroxylamines, a class of compounds that has been historically underrepresented in chemical libraries. organic-chemistry.orgresearchgate.net A general and effective method involves a stepwise reduction and substitution protocol. nih.gov
The synthesis commences with the partial reduction of the O-acyl group. For instance, treatment of an O-acyl-N,N-disubstituted hydroxylamine (B1172632) with a reducing agent such as diisobutylaluminum hydride (DIBAL-H) can selectively cleave the acyl group to furnish the corresponding N,N-disubstituted hydroxylamine. nih.gov Subsequent reaction of this intermediate allows for the introduction of a new substituent at the oxygen atom, leading to the desired N,N,O-trisubstituted hydroxylamine.
A notable advancement in this area is the direct conversion of O-acyl-N,N-disubstituted hydroxylamines to diverse N,N,O-trisubstituted hydroxylamines. This can be achieved by a reduction of the intermediate α-acetoxy species with triethylsilane and a Lewis acid like boron trifluoride etherate. researchgate.netnih.gov This methodology is not limited to simple alkyl substituents; the use of various carbon nucleophiles in this step, such as allyltributylstannane, silyl (B83357) enol ethers, and 2-methylfuran, allows for the synthesis of N,N,O-trisubstituted hydroxylamines with significant branching at the α-position to the oxygen substituent. nih.gov
Table 1: Synthesis of N,N,O-Trisubstituted Hydroxylamines from O-Acyl Precursors
| Precursor | Reagents | Product Structure | Ref. |
| O-Acyl-N,N-disubstituted hydroxylamine | 1. DIBAL-H2. Electrophile | R1R2N-OR3 | nih.gov |
| α-Acetoxy-N,N-disubstituted hydroxylamine | Triethylsilane, BF3·OEt2, Nucleophile | R1R2N-O-CH(Nu)R3 | researchgate.netnih.gov |
Synthesis of Arylamines
This compound is an effective electrophilic aminating agent for the synthesis of arylamines. nih.gov This transformation is particularly valuable as arylamines are prevalent structural motifs in pharmaceuticals and functional materials. The reaction typically proceeds via the electrophilic amination of organometallic reagents.
While many of these reactions are catalyzed by transition metals, there are notable transition-metal-free examples. Current time information in Bangalore, IN. For instance, O-benzoyl hydroxylamines can react with aryl- and heteroaryl aluminum compounds to afford the corresponding anilines in good yields. organic-chemistry.org This approach provides a facile route to various aromatic amines under mild conditions and demonstrates good substrate scope.
Precursor for Nitrones and Subsequent Cycloaddition Reactions
This compound can serve as a precursor to nitrones, which are valuable 1,3-dipoles in cycloaddition reactions for the construction of five-membered heterocyclic rings. organic-chemistry.org The initial step involves the deprotection of the benzoyl group to yield N,N-dibenzylhydroxylamine.
Subsequent oxidation of N,N-dibenzylhydroxylamine generates the corresponding nitrone, N-benzyl-α-phenylnitrone. nih.gov This reactive intermediate can then participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to produce isoxazolidine (B1194047) and isoxazoline (B3343090) heterocycles, respectively. These reactions are powerful tools in organic synthesis for creating complex molecular architectures.
Scheme 1: General Pathway from this compound to Cycloaddition Products
Reactions with Secondary Phosphine (B1218219) Oxides for Phosphinic Amide Synthesis
A notable application of O-benzoyl hydroxylamines, including this compound, is in the synthesis of phosphinic amides through reaction with secondary phosphine oxides (SPOs). organic-chemistry.org This transformation provides a direct and practical route to P-N bond formation.
The reaction is typically conducted under catalyst-free conditions, requiring only the heating of a mixture of the O-benzoylhydroxylamine and the secondary phosphine oxide in the presence of a base such as potassium carbonate. organic-chemistry.org This method is advantageous due to its operational simplicity and avoidance of transition metal catalysts, proceeding in moderate to excellent yields under an open-air system. The process is applicable to a range of substituted O-benzoylhydroxylamines and secondary phosphine oxides, making it a valuable tool for the synthesis of structurally diverse phosphinic amides. organic-chemistry.org
Table 2: Catalyst-Free Synthesis of Phosphinic Amides
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref. |
| O-Benzoylhydroxylamine | Secondary Phosphine Oxide | K2CO3, Heat | Phosphinic Amide | Moderate to Excellent | organic-chemistry.org |
Transition-Metal-Free Electrophilic Amination (e.g., Arylboroxines)
This compound is a key reagent in transition-metal-free electrophilic amination reactions, particularly with arylboroxines, to construct C(sp²)–N bonds. This method offers a cost-effective and environmentally benign alternative to traditional transition-metal-catalyzed cross-coupling reactions for the synthesis of aromatic amines.
The reaction involves the coupling of an arylboroxine with an O-benzoyl hydroxylamine in the presence of a base, such as potassium carbonate, at elevated temperatures in a suitable solvent like dioxane. This protocol tolerates a wide array of functional groups on both the arylboroxine and the hydroxylamine, including alkoxy, nitrile, ester, and halogen moieties. The method is also effective with sterically hindered amines. Mechanistic investigations suggest a direct substitution pathway rather than a radical process.
Table 3: Transition-Metal-Free Amination of Arylboroxines
| Arylboroxine | O-Benzoylhydroxylamine | Conditions | Product | Yield | Ref. |
| (ArBO)3 | R1R2N-OBz | K2CO3, Dioxane, 130 °C | Ar-NR1R2 | Up to 91% |
Advanced Methodological Approaches and Theoretical Studies in O Benzoyl N,n Dibenzylhydroxylamine Research
Kinetic Analysis and Reaction Rate Determination
Kinetic studies are fundamental to understanding the factors that control the speed of chemical reactions involving O-Benzoyl-N,N-dibenzylhydroxylamine. By systematically varying reaction parameters and monitoring the rate of product formation or reactant consumption, detailed mechanistic hypotheses can be formulated and tested.
Influence of Substrate and Reagent Concentration
For instance, in related copper-catalyzed electrophilic amination reactions, it has been observed that the reaction proceeds smoothly under mild conditions with low catalyst loading, suggesting a high turnover frequency for the catalyst. researchgate.net The rate of these reactions is typically dependent on the concentration of the electrophilic aminating agent, this compound, and the organometallic nucleophile. A kinetic model often employed to describe such catalytic systems is the Langmuir-Hinshelwood model, which considers the adsorption of reactants onto the catalyst surface. researchgate.net
A hypothetical rate law for a reaction involving this compound (Bn₂NOBz) and a generic nucleophile (Nu) in the presence of a catalyst (Cat) could take the form:
Rate = k[Bn₂NOBz]ᵃ[Nu]ᵇ[Cat]ᶜ
The exponents a, b, and c represent the order of the reaction with respect to each component and are determined experimentally.
Determination of Rate-Determining Steps
Identifying the rate-determining step (RDS) is a key objective of kinetic analysis as it highlights the highest energy barrier along the reaction coordinate. In complex, multi-step reactions such as catalyzed cross-coupling, the RDS can be any of the elementary steps: oxidative addition, transmetalation, or reductive elimination.
In studies of copper-catalyzed hydroamination reactions, which share mechanistic features with aminations using this compound, kinetic and spectroscopic analyses have been pivotal. For example, in a CuH-catalyzed hydroamination, it was determined that the turnover-limiting step is the regeneration of the active copper hydride catalyst from a reaction with a silane. The resting state of the catalyst was identified as a phosphine-ligated copper(I) benzoate (B1203000). researchgate.net This finding underscores that the cleavage of the N-O bond in the hydroxylamine (B1172632) derivative is not necessarily the slowest step in the entire catalytic cycle. An SN2 mechanism has been proposed for the copper-catalyzed amination of diorganozinc reagents by O-benzoyl-N,N-dialkylhydroxylamines, which was supported by stereochemical studies. researchgate.net
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are invaluable for probing reaction mechanisms by allowing for the direct or indirect observation of intermediates, radical species, and complexes that are formed during a chemical transformation.
Application of Nuclear Magnetic Resonance (NMR) for Intermediate Observation
While direct NMR observation of transient intermediates in reactions involving this compound is challenging due to their short lifetimes, NMR spectroscopy is crucial for characterizing the starting materials and the final products, which in turn provides mechanistic clues. In some cases, low-temperature NMR studies can be employed to slow down reaction rates and potentially observe intermediates. For related compounds, NMR has been used to analyze the purity of the reagent. researchgate.net
Electron Paramagnetic Resonance (EPR) in Radical Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. nih.gov The involvement of radical pathways in reactions of hydroxylamine derivatives is plausible, especially under photolytic or oxidative conditions.
In studies of the related N,N-dibenzylhydroxylamine (DBHA), EPR analysis was instrumental in identifying the formation of the N,N-dibenzylnitroxide radical during the inhibition of styrene (B11656) polymerization. core.ac.uk A correlation between the concentration of this nitroxide radical and the inhibition time was established, providing strong evidence for its role in the reaction mechanism. core.ac.uk Similarly, photolysis of dibenzyl ketones can produce persistent carbon-centered radicals that are readily observed by EPR spectroscopy. nih.gov This suggests that reactions of this compound could also involve radical intermediates, which could be investigated using EPR.
UV-Vis Spectroscopy for Complex Formation
UV-Visible (UV-Vis) spectroscopy is often used to monitor the progress of a reaction and to detect the formation of colored intermediates or charge-transfer (CT) complexes. The formation of a CT complex between an electron donor and an electron acceptor can be identified by the appearance of a new absorption band at a longer wavelength than the absorption bands of the individual components.
For instance, a UV-Vis study confirmed the formation of a charge-transfer complex between N,N-dibenzylhydroxylamine and 2,5-di-tert-butyl-1,4-benzoquinone. core.ac.uk While the direct role of this complex in the primary reaction mechanism could not be definitively concluded, its presence suggests that intermolecular interactions can be significant. core.ac.uk It is conceivable that this compound could also form complexes with other reactants or catalysts, and UV-Vis spectroscopy would be a primary tool for their detection and characterization.
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling have emerged as indispensable tools in modern chemical research, offering profound insights into the behavior of molecules and the dynamics of chemical reactions. For this compound, these in silico approaches provide a powerful means to investigate its electronic structure, reactivity, and the intricate mechanisms of its transformations. By simulating molecular systems at the quantum level, researchers can elucidate reaction pathways, predict the stability of intermediates and transition states, and design novel applications for this versatile reagent.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the complex reaction mechanisms involving this compound. For instance, in reactions such as copper-catalyzed electrophilic aminations, DFT can be employed to map out the entire reaction coordinate. researchgate.net
These studies typically involve the optimization of the geometries of reactants, products, intermediates, and transition states. By calculating the electronic energies of these species, a detailed potential energy surface can be constructed. This allows for the identification of the most plausible reaction pathway and the elucidation of the roles of catalysts, solvents, and substituents. For example, DFT can be used to investigate the mechanism of C-N bond formation and O-N bond cleavage, providing insights that are often difficult to obtain through experimental means alone. mdpi.com
A common application of DFT in this context is the study of cycloaddition reactions where this compound or its derivatives could act as precursors to reactive intermediates. mdpi.com DFT calculations can predict the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of different possible pathways. mdpi.com The choice of functional and basis set is crucial for obtaining reliable results, and these are often benchmarked against experimental data or higher-level theoretical methods.
Transition State Modeling and Energy Barrier Calculations
A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS), the highest energy point along the reaction coordinate. Transition state modeling using computational methods allows for the determination of the geometry of the TS and the calculation of the activation energy barrier. This energy barrier is a key determinant of the reaction rate. nih.govnih.gov
For reactions involving this compound, TS modeling can differentiate between competing mechanisms, such as concerted versus stepwise pathways. For example, in a potential rearrangement or fragmentation reaction, DFT can be used to locate the relevant transition states and calculate the corresponding energy barriers. nih.gov A lower energy barrier indicates a more kinetically favorable pathway. nih.gov
The calculated vibrational frequencies of the optimized transition state structure are used to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. These calculations provide invaluable data that can guide the design of experiments and the optimization of reaction conditions.
Table 1: Hypothetical Calculated Free Energy Barriers for a Reaction of this compound
| Reaction Pathway | Transition State | Calculated Free Energy Barrier (kcal/mol) |
| Pathway A (Concerted) | TS1 | 25.4 |
| Pathway B (Stepwise) | TS2 | 21.8 |
| Pathway C (Catalyzed) | TS3 | 15.2 |
This table represents a hypothetical scenario to illustrate the application of energy barrier calculations. The values are not based on actual experimental or published computational data for this specific compound.
In Silico Ligand Design and Prediction
The principles of in silico ligand design can be applied to this compound in the context of developing new catalysts or functional materials. nih.gov While the compound itself is a reagent, its core structure can serve as a scaffold for the design of ligands with specific binding properties. Computational methods can be used to predict how modifications to the dibenzyl or benzoyl groups would affect the molecule's interaction with a metal center or a biological target.
This process involves creating a virtual library of derivatives and using molecular docking or other computational screening techniques to evaluate their potential as ligands. nih.gov For instance, if designing a chiral catalyst, DFT and molecular mechanics can be used to predict the enantioselectivity that a ligand derived from this compound might induce in a particular reaction. This predictive power accelerates the discovery of new and more efficient catalytic systems.
Analysis of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules. researchgate.net In a molecule like this compound, the phenyl rings of the benzyl (B1604629) and benzoyl groups can participate in various non-covalent interactions.
Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and quantify these interactions. researchgate.net QTAIM analysis can reveal the presence of bond critical points between atoms, indicating an interaction, while NBO analysis can provide information about orbital interactions, such as charge transfer between donor and acceptor orbitals. researchgate.net Understanding these subtle forces is important for predicting the crystal packing of the solid-state material and for explaining the conformational preferences of the molecule in solution.
Stereochemical Analysis and Enantiomeric Excess Determination
Many of the applications of this compound, particularly in asymmetric synthesis, result in the formation of chiral products. The determination of the stereochemical outcome of these reactions is therefore of paramount importance.
Chiral HPLC for Product Enantiopurity
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of enantiomers. uma.esheraldopenaccess.us This method is essential for determining the enantiomeric excess (ee) of chiral products obtained from reactions utilizing this compound. heraldopenaccess.us
The principle of chiral HPLC relies on the use of a chiral stationary phase (CSP). heraldopenaccess.us These stationary phases are themselves enantiomerically pure and create a chiral environment within the column. When a racemic or enantiomerically enriched mixture of a chiral product is passed through the column, the two enantiomers interact differently with the CSP, leading to different retention times. This allows for their separation and individual quantification. nih.gov
The choice of the CSP is critical and depends on the specific structure of the analyte. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. heraldopenaccess.us The mobile phase composition is also optimized to achieve the best separation. Detection is typically carried out using a UV-Vis detector, although more specialized detectors like circular dichroism (CD) detectors can also be employed to provide additional information about the chirality of the separated enantiomers. heraldopenaccess.us The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Emerging Trends and Future Research Directions in O Benzoyl N,n Dibenzylhydroxylamine Chemistry
Development of Novel Catalytic Systems Beyond Copper
While copper-catalyzed reactions have been pivotal in establishing the utility of O-Benzoyl-N,N-dibenzylhydroxylamine, the exploration of alternative catalytic systems is a significant and expanding area of research. The reliance on copper, while effective, can present challenges related to cost, toxicity, and environmental impact. Consequently, researchers are investigating other transition metals and even metal-free conditions to mediate amination and other transformations.
Recent studies have demonstrated the potential of palladium catalysis in reactions involving O-benzoyl-N,N-disubstituted hydroxylamines. For instance, a palladium-catalyzed synthesis of sterically hindered O-tert-alkyl-N,N-disubstituted hydroxylamines has been reported. nih.gov This reaction proceeds through a proposed mechanism involving a single-electron transfer (SET) process, showcasing a departure from the typical mechanisms observed with copper catalysts. nih.gov
Furthermore, the development of transition-metal-free amination strategies is gaining traction. One such approach involves the use of arylboroxines as coupling partners for O-benzoyl hydroxylamines, providing a valuable method for accessing various aromatic amines without the need for a metal catalyst. researchgate.net
These advancements underscore a clear trend towards diversifying the catalytic toolbox for reactions involving this compound and its derivatives. The focus is on developing more sustainable, cost-effective, and broadly applicable synthetic methods.
Expansion of Substrate Scope for Amination Reactions
A primary driver in the ongoing research into this compound chemistry is the continuous expansion of the substrate scope for amination reactions. The ability to introduce an amino group into a wide variety of molecular frameworks is crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Initially focused on relatively simple substrates, the application of this compound has broadened to include more complex and functionally diverse molecules. Copper-catalyzed electrophilic amination has been successfully applied to a range of substrates, including:
Organoaluminum nucleophiles: This method allows for the synthesis of anilines from aryl and heteroaryl aluminums under mild conditions. researchgate.net
Diorganozinc reagents: A general method for preparing tertiary amines in high yields has been developed using this approach. researchgate.net
Cyclopropanols: This reaction leads to the formation of β-aminoketones through a sequence involving C-C bond cleavage and Csp3-N bond formation. researchgate.net
Heteroarenes and Arenes: Direct amination has been achieved through a one-pot C-H zincation/copper-catalyzed electrophilic amination procedure. researchgate.net
The table below summarizes the expanded substrate scope for amination reactions using this compound and related compounds.
| Substrate Class | Reaction Type | Catalyst System | Product Type |
| Organoaluminum Nucleophiles | Electrophilic Amination | Copper | Anilines |
| Diorganozinc Reagents | Electrophilic Amination | Copper | Tertiary Amines |
| Cyclopropanols | Electrophilic Amination | Copper | β-Aminoketones |
| Heteroarenes and Arenes | C-H Amination | Copper/Zinc | Heteroaryl and Aryl Amines |
| Arylboroxines | Electrophilic Amination | Transition-Metal-Free | Aromatic Amines |
This expansion of the substrate scope highlights the versatility of this compound as an aminating agent and paves the way for its application in the synthesis of increasingly complex target molecules.
Asymmetric Synthesis Applications
The development of asymmetric methodologies is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This compound and its derivatives are increasingly being utilized in asymmetric synthesis, particularly in the formation of chiral amines.
Copper-catalyzed reactions have been at the forefront of these developments. For example, the enantioselective synthesis of α-aminosilanes has been achieved through the copper-catalyzed hydroamination of vinylsilanes. researchgate.net Similarly, the use of a chiral biphosphine ligand in copper-catalyzed aminoboration of styrenes provides a route to optically active β-aminoalkylboranes. researchgate.net
A significant breakthrough has been the enantioselective copper-catalyzed hydroamination of 1,1-disubstituted alkenes, which yields β-chiral amines with high enantioselectivities. researchgate.net This method has been applied to the asymmetric synthesis of several pharmaceutical agents, including rivastigmine, and the formal synthesis of others like duloxetine (B1670986) and fluoxetine (B1211875). researchgate.netresearchgate.net
Beyond copper, nickel catalysis has emerged as a powerful tool for the asymmetric reduction of oximes to N,O-disubstituted hydroxylamines, achieving high yields and excellent enantiomeric excess. nih.gov Palladium catalysis has also been employed in the asymmetric synthesis of allylic N,O-disubstituted hydroxylamines from conjugated dienes. nih.gov
The following table showcases some of the key asymmetric applications of this compound and related reagents.
| Reaction Type | Catalyst System | Chiral Ligand/Auxiliary | Product Type | Enantioselectivity (ee or er) |
| Hydroamination of Vinylsilanes | Copper | Chiral Ligand | α-Aminosilanes | High |
| Aminoboration of Styrenes | Copper | (S,S)-Me-Duphos | β-Aminoalkylboranes | Good |
| Hydroamination of 1,1-Disubstituted Alkenes | Copper | Chiral Ligand | β-Chiral Amines | Excellent |
| Asymmetric Reduction of Oximes | Nickel | Chiral Ligand | N,O-Disubstituted Hydroxylamines | Up to 99% ee |
| Hydroaminoxylation of Conjugated Dienes | Palladium | Chiral Ligand | Allylic N,O-Disubstituted Hydroxylamines | Up to 96:4 er |
The growing number of asymmetric applications underscores the importance of this compound in accessing chiral building blocks for various industries.
Integration into Cascade and Multicomponent Reactions
The copper-catalyzed electrophilic amination of cyclopropanols to form β-aminoketones is an example of a reaction sequence that involves both C-C bond cleavage and C-N bond formation in a single pot. researchgate.net This transformation provides a novel "umpolung" strategy for the synthesis of these valuable motifs. researchgate.net
Another notable example is the copper-catalyzed aminoboration of alkenes, where both an amine and a boron moiety are introduced simultaneously across a double bond. researchgate.net This reaction generates multifunctional products that can be further elaborated, demonstrating the potential of this compound in building molecular complexity rapidly.
Future research in this area will likely focus on designing more intricate cascade sequences that leverage the reactivity of this compound to construct complex molecular architectures in a single, efficient operation.
Computational Design of Advanced Reagents and Catalysts
The use of computational chemistry is becoming increasingly integral to the design of new reagents and catalysts with enhanced reactivity and selectivity. In the context of this compound chemistry, computational studies can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of both the reagent and the catalyst.
By understanding the intricate details of the catalytic cycle, researchers can rationally design more effective chiral ligands for asymmetric transformations or develop catalysts that operate under milder conditions. For instance, computational modeling could be used to predict the optimal ligand structure for a specific copper-catalyzed amination reaction, thereby accelerating the discovery of highly selective catalysts.
While specific computational studies focused solely on this compound are not extensively detailed in the provided search results, the general trend in modern synthetic chemistry points towards a greater reliance on in silico methods for catalyst and reagent development. This approach holds significant promise for advancing the field of this compound chemistry.
Large-Scale Synthetic Methodologies and Industrial Relevance
The preparation of related compounds, such as N-benzylhydroxylamine hydrochloride, has been described in practical, high-yielding, two-step procedures that can be carried out on a significant laboratory scale (e.g., >0.5 mol). researchgate.net Such procedures often start from readily available materials like dibenzylamine (B1670424). researchgate.net An improved procedure for the synthesis of O-benzoyl-N,N-disubstituted hydroxylamines involves the reaction of a secondary amine with benzoyl peroxide, which proceeds smoothly even for sterically hindered amines like dibenzylamine. nih.gov
The industrial relevance of this compound is intrinsically linked to the value of the products that can be synthesized using this reagent. Its application in the synthesis of pharmaceutical agents like rivastigmine, duloxetine, and fluoxetine demonstrates its potential for use in the pharmaceutical industry. researchgate.netresearchgate.net Furthermore, the parent compound, N,N-Dibenzylhydroxylamine, finds use as an antioxidant and anti-yellowing agent, suggesting potential applications in materials science. richmanchemical.com The availability of N,N-Dibenzylhydroxylamine in bulk quantities, such as in 40 kg drums, indicates that its precursors are accessible on an industrial scale. richmanchemical.com
Future efforts will likely focus on optimizing the synthesis of this compound to further reduce costs and improve sustainability, thereby enhancing its attractiveness for large-scale industrial applications.
Q & A
Q. What are the standard synthetic routes for preparing O-Benzoyl-N,N-dibenzylhydroxylamine, and how are intermediates purified?
The compound is typically synthesized via benzylation of hydroxylamine derivatives. For example, N,N-dibenzylhydroxylamine (a precursor) is prepared by reacting hydroxylamine hydrochloride with benzyl chloride in the presence of potassium carbonate . Subsequent O-benzoylation can be achieved using benzoyl chloride under mild basic conditions (e.g., pyridine in dichloromethane) to yield the final product. Purification often involves recrystallization from diethyl ether or chromatography, with structural confirmation via melting point analysis (125–128°C) and IR spectroscopy (O–H stretch at ~3200 cm⁻¹) .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Single-crystal X-ray diffraction : Resolves the solid-state structure, confirming dimerization via O–H⋯N hydrogen bonds forming N₂O₂H₂ six-membered rings .
- IR spectroscopy : Identifies functional groups (e.g., O–H, N–O, and benzoyl C=O stretches) .
- NMR spectroscopy : ¹H and ¹³C NMR verify benzyl and benzoyl substituents, with characteristic aromatic signals and methylene protons at δ ~4.0–4.5 ppm .
Advanced Research Questions
Q. How does the hydrogen-bonded dimeric structure of N,N-dibenzylhydroxylamine influence its reactivity in catalytic applications?
The dimeric structure, stabilized by O–H⋯N interactions (O–N distance: 2.875 Å), enforces a trans conformation that preorganizes the molecule for reactions. In CuH-catalyzed hydroamination, this conformation enhances nucleophilic attack on activated alkenes by minimizing steric hindrance. Computational studies suggest the dimer dissociates under catalytic conditions, freeing the hydroxylamine for coordination to copper centers .
Q. What methodologies optimize this compound’s efficiency in asymmetric hydroamination reactions?
- Ligand design : Bulky chiral ligands (e.g., DTBM-SEGPHOS) improve enantioselectivity by controlling the copper hydride’s geometry. Initial rate studies (monitored via GC or HPLC) guide ligand selection .
- Reductant choice : Dimethoxymethylsilane (DMMS) provides consistent hydride transfer, with stoichiometric ratios (3.0 equiv) ensuring full conversion .
- Solvent effects : THF enhances reaction rates due to its polarity and compatibility with Cu(I) species .
Q. How do competing pathways in CuH-catalyzed reactions with this compound impact product distribution?
Mechanistic studies (DFT calculations, kinetic isotope effects) reveal two pathways:
- Direct hydroamination : CuH inserts into the alkyne, followed by hydroxylamine coupling (rate-determining step).
- Reductive hydroamination : Ethanol additives protonate intermediates, altering selectivity. Monitoring via in situ IR or quenching experiments helps identify dominant pathways under varying conditions (e.g., ligand sterics, temperature) .
Q. What strategies mitigate side reactions during O-benzoyl group transfer in nucleophilic substitutions?
- Temperature control : Reactions at 0–25°C minimize benzoyl migration or hydrolysis .
- Protecting groups : Use of pivaloyl or trichloroacetyl groups stabilizes the hydroxylamine during multi-step syntheses .
- Workup protocols : Rapid extraction and neutralization (e.g., with NaHCO₃) preserve product integrity .
Data Contradictions and Resolution
Q. Discrepancies in reported N–O bond lengths for hydroxylamine derivatives: How should researchers interpret structural data?
N–O bond lengths vary between gas-phase (1.463–1.513 Å) and solid-state measurements (1.456–1.476 Å) due to hydrogen bonding in crystals. For accurate reactivity predictions, combine X-ray data (solid-state) with computational gas-phase geometries to model solution-phase behavior .
Q. Conflicting reports on reduction yields of N,N-dibenzylhydroxylamine: What factors account for variability?
Catalytic reductions with In/Zn systems achieve near-quantitative yields, but poor reproducibility may stem from:
- Metal purity : Trace oxides on Zn surfaces inhibit reactivity.
- Solvent drying : Moisture deactivates In catalysts. Anhydrous THF or toluene is critical .
Methodological Best Practices
Q. How should researchers handle air- and moisture-sensitive reactions involving this compound?
Q. What computational tools are recommended for modeling reaction mechanisms involving this compound?
- Software : Gaussian (DFT), ORCA (mechanistic pathways).
- Key parameters : Optimize transition states with ωB97X-D/def2-TZVP, including solvent effects (SMD model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
